molecular formula C10H14O3 B093071 2-(2-Phenoxyethoxy)ethanol CAS No. 104-68-7

2-(2-Phenoxyethoxy)ethanol

Cat. No.: B093071
CAS No.: 104-68-7
M. Wt: 182.22 g/mol
InChI Key: ZUAURMBNZUCEAF-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)ethanol is a type of aromatic glycol ether. It is a colorless, transparent, and viscous liquid that is nearly odorless. This compound is known for its antimicrobial properties and is an excellent solvent for various organic substances due to its low volatility .

Mechanism of Action

Target of Action

2-(2-Phenoxyethoxy)ethanol is a type of aromatic glycol ether . It is known to have antimicrobial properties , suggesting that its primary targets are likely to be microbial cells.

Mode of Action

Given its antimicrobial properties , it may interact with microbial cells, leading to their destruction or inhibition

Biochemical Pathways

As an antimicrobial agent , it is likely to interfere with essential biochemical processes in microbial cells, such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

As a solvent, it is known to be nearly odorless and low volatile , which may influence its absorption and distribution. Its specific gravity is 1.109 , which may also impact its distribution within the body

Result of Action

Given its antimicrobial properties , it is likely to result in the death or inhibition of microbial cells.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its antimicrobial action may be affected by the presence of other substances, pH levels, and temperature. Its physical properties, such as being a colorless, transparent, and viscous liquid , may also influence its stability in different environments

Biochemical Analysis

Biochemical Properties

It is known to interact with various organic substances due to its solvent properties

Cellular Effects

The cellular effects of 2-(2-Phenoxyethoxy)ethanol are not well studied. Given its solvent properties, it may potentially influence cell function by altering the solubility and availability of other molecules within the cell . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently known.

Molecular Mechanism

As a solvent, it may interact with various biomolecules, potentially influencing their function . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Phenoxyethoxy)ethanol can be synthesized by reacting phenol with ethylene oxide in the presence of a basic catalyst. The reaction is typically carried out in an autoclave at elevated temperatures and pressures. Sodium hydroxide, ammonia, urea, amines, sodium and lithium phenolates, and alkaline resins can be used as catalysts .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of phenol with ethylene oxide in the absence of a solvent. The reaction is carried out in the presence of a basic catalyst, and the ethylene oxide is added in stages to control the reaction and achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenoxyethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Phenoxyethoxy)ethanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenoxyethoxy)ethanol is unique due to its combination of low volatility, excellent solvent properties, and antimicrobial function. This makes it particularly valuable in applications where both solvent and preservative properties are required .

Properties

IUPAC Name

2-(2-phenoxyethoxy)ethanol
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InChI

InChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAURMBNZUCEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051528
Record name Diethylene glycol monophenyl ether
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Molecular Weight

182.22 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Ethanol, 2-(2-phenoxyethoxy)-
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Flash Point

167 °C
Record name Diethylene glycol monophenyl ether
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CAS No.

104-68-7
Record name Diethylene glycol monophenyl ether
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Record name Diethylene glycol monophenyl ether
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Record name 2-(2-Phenoxyethoxy)ethanol
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Record name Ethanol, 2-(2-phenoxyethoxy)-
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Record name Diethylene glycol monophenyl ether
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Record name 2-(2-phenoxyethoxy)ethanol
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Record name DIETHYLENE GLYCOL MONOPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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